molecular formula C18H27NO2 B13773163 Benzoic acid, 2,2-dimethyl-3-(4'-methylpiperidino)propyl ester CAS No. 63916-77-8

Benzoic acid, 2,2-dimethyl-3-(4'-methylpiperidino)propyl ester

Cat. No.: B13773163
CAS No.: 63916-77-8
M. Wt: 289.4 g/mol
InChI Key: OYMQAWWYAKWMSI-UHFFFAOYSA-N
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Description

Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety esterified with a propyl chain that contains a 2,2-dimethyl substitution and a 4’-methylpiperidino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester typically involves the esterification of benzoic acid with the appropriate alcohol derivative. One common method involves the reaction of benzoic acid with 2,2-dimethyl-3-(4’-methylpiperidino)propanol in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.

Mechanism of Action

The mechanism of action of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with enzymes or receptors in biological systems. The 4’-methylpiperidino group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2,2-dimethylpropyl ester: Lacks the piperidino group, which may result in different biological activity.

    Benzoic acid, 3-(4’-methylpiperidino)propyl ester: Similar structure but without the 2,2-dimethyl substitution.

    Benzoic acid, 2,2-dimethyl-3-(4’-ethylpiperidino)propyl ester: Contains an ethyl group instead of a methyl group on the piperidino ring.

Uniqueness

The presence of both the 2,2-dimethyl substitution and the 4’-methylpiperidino group in benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester makes it unique compared to other similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63916-77-8

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

[2,2-dimethyl-3-(4-methylpiperidin-1-yl)propyl] benzoate

InChI

InChI=1S/C18H27NO2/c1-15-9-11-19(12-10-15)13-18(2,3)14-21-17(20)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3

InChI Key

OYMQAWWYAKWMSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(C)(C)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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